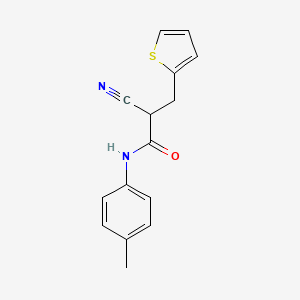

2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide, also known as 4-methylthiophenyl-2-cyanoacrylamide (MTCA), is a synthetic chemical compound that belongs to the class of cyanoacrylamides. This compound has a wide range of applications in scientific research and has been studied extensively in the past few decades. It is used as an intermediate in the synthesis of organic compounds, as a catalyst in polymerization reactions, and as a reagent in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Topoisomerase II Inhibition

Research involving analogues of thiophene-containing compounds, such as 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, has shown significant cytotoxicity against resistant cell lines and inhibition of topoisomerase II, suggesting potential applications in cancer therapy (Gomez-Monterrey et al., 2011). These findings highlight the therapeutic potential of structurally similar compounds, including 2-cyano-N-(4-methylphenyl)-3-(thiophen-2-yl)propanamide, in targeting cancer cells.

Organic Sensitizers for Solar Cells

The development of novel organic sensitizers for solar cell applications, incorporating thiophene and cyanoacrylic acid groups, has demonstrated high conversion efficiencies. Compounds such as JK-1 and JK-2 have shown unprecedented photon-to-current conversion efficiency when anchored onto TiO2 films, indicating the value of incorporating cyano and thiophene units in molecular engineering for renewable energy applications (Kim et al., 2006).

Electrophilic Cyanation

The electrophilic cyanation of aryl and heteroaryl bromides using N-cyano-N-phenyl-p-methylbenzenesulfonamide has been explored for synthesizing benzonitriles, demonstrating the utility of cyano compounds in creating pharmacologically relevant intermediates (Anbarasan et al., 2011). This methodology could potentially be applied to the synthesis and functionalization of this compound for various biomedical applications.

Mechanofluorochromic Properties

Research on 3-aryl-2-cyano acrylamide derivatives has revealed their mechanofluorochromic properties, which depend on their stacking modes. These properties are crucial for developing responsive materials for sensors and imaging applications, suggesting that similar cyano and thiophene-containing compounds could be engineered for specific optical properties (Song et al., 2015).

Eigenschaften

IUPAC Name |

2-cyano-N-(4-methylphenyl)-3-thiophen-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-11-4-6-13(7-5-11)17-15(18)12(10-16)9-14-3-2-8-19-14/h2-8,12H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAOUKAJTQGYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2986830.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2986835.png)

![Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986838.png)

![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)

![2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2986850.png)